molecular formula C11H10N4OS B2805040 N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1211714-53-2

N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2805040
CAS RN: 1211714-53-2
M. Wt: 246.29
InChI Key: CQEXGEFSXHGLPX-UHFFFAOYSA-N
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Description

“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Synthesis Analysis

The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was also investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .

Scientific Research Applications

Antibacterial Agents

Research by Palkar et al. (2017) on similar compounds, including pyrazol-5-one derivatives, has indicated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity against mammalian Vero cell lines, showing antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Antitumor Activity

Fahim et al. (2019) studied pyrimidiopyrazole derivatives and demonstrated significant in vitro antitumor activity against HepG2 cell line. This study highlights the potential use of pyrazole derivatives in cancer treatment (Fahim et al., 2019).

DNA Binding and Cytotoxicity

Reddy et al. (2017) synthesized a series of bis-pyrazoles and investigated their interaction with DNA through molecular docking and absorption spectroscopy. These compounds displayed varying degrees of in vitro cytotoxicity against different cancer cell lines, suggesting their potential as cancer therapeutics (Reddy et al., 2017).

Crystal Structure Analysis

Prabhuswamy et al. (2016) conducted a study on a similar pyrazole derivative, focusing on its crystal structure and molecular interactions. This research contributes to understanding the structural properties of pyrazole derivatives, which is essential for designing targeted drugs (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized pyrazole derivatives with potential as antimicrobial and anticancer agents. Their in vitro evaluations demonstrated significant activity, suggesting the versatility of these compounds in treating various diseases (Hafez et al., 2016).

PET Imaging Agent

Wang et al. (2018) developed a pyrazole derivative for use as a PET imaging agent, highlighting the application of these compounds in diagnostic imaging, particularly in neuroinflammation contexts (Wang et al., 2018).

Future Directions

The compound exhibited moderate antioxidant activity and significant antimicrobial activity against certain bacterial strains and yeasts . These findings suggest that the compound could have potential applications in the development of new antioxidant and antimicrobial agents .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-7-6-13-15(2)9(7)10(16)14-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEXGEFSXHGLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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